3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride
Description
3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride is a boron-containing heterocyclic compound characterized by a tricyclic scaffold with oxygen and boron atoms integrated into its core structure. The molecule features a butan-1-amine chain substituted with a methyl group at the 3-position, linked to a 2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and catalytic applications.
Properties
Molecular Formula |
C15H29BClNO2 |
|---|---|
Molecular Weight |
301.7 g/mol |
IUPAC Name |
3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H |
InChI Key |
XIWVZUJBIPFACB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride involves multiple steps. The starting materials typically include 3-methylbutan-1-amine and a boron-containing precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the tricyclic ring structure. The process may involve steps such as alkylation, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions typically require controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron-containing tricyclic ring structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Amine Functionality: The butan-1-amine chain in the target compound contrasts with the ester and methylamino groups in its analog, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic behavior) .
- Salt Formation : The hydrochloride salt enhances aqueous solubility compared to neutral boron heterocycles, a feature critical for pharmaceutical formulation .
Bioactivity and Mode of Action
Bioactivity profiling () indicates that structurally similar compounds cluster into groups with shared modes of action. For example:
- Boron-containing compounds often target enzymes requiring Lewis acid catalysis (e.g., proteases, hydrolases) due to boron's electron-deficient nature .
- Triazene derivatives (e.g., HDNPAPT) exhibit strong chromogenic properties for metal ion detection, a trait absent in the target compound but relevant for comparative structure-activity analysis .
Table 2: Bioactivity Comparison
| Compound Type | Bioactivity Profile | Protein Targets | Structural Determinants |
|---|---|---|---|
| Boratricyclic amines | Enzyme inhibition, potential antiviral | Proteases, viral polymerases | Boron-oxygen core, amine chain |
| Triazene reagents | Metal ion chelation, surfactant detection | Surfactant-binding proteins | Aromatic rings, azo groups |
| Marine-derived bicyclics | Antimicrobial, anticancer | DNA topoisomerases, membrane lipids | Bicyclic rings, amide substituents |
Computational and Experimental Insights
- Graph-Based Structural Comparison: Advanced algorithms () highlight the importance of the boratricyclic core in distinguishing the target compound from simpler bicyclic or acyclic analogs. Graph isomorphism methods reveal that minor substitutions (e.g., methyl groups) significantly alter binding affinity .
- Lumping Strategies : Compounds with similar boratricyclic frameworks may undergo analogous degradation pathways, as seen in atmospheric chemistry models (). This suggests shared stability profiles under physiological conditions .
Biological Activity
3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine; hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C23H33BClO5
- Molecular Weight : 400.32 g/mol
- CAS Number : 1155425-68-5
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing a range of effects on different biological systems.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, diarylmethanes have shown promise in targeting colorectal cancer by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its interaction with inflammatory pathways. Compounds that share similar chemical structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties, which are common in compounds containing boron and oxabicyclic structures. These properties could be attributed to the ability of such compounds to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Study 1: Anticancer Efficacy
In a study investigating novel diarylmethane compounds, several derivatives were synthesized and tested for their anticancer activity against human colorectal cancer cell lines (HT-29 and HCT116). The results showed that certain derivatives exhibited high inhibition rates on cancer cell proliferation while maintaining low toxicity towards normal cells .
| Compound | IC50 (µM) | Cell Line | Toxicity Level |
|---|---|---|---|
| 10a | 25 | HT-29 | Low |
| 10b | 30 | HCT116 | Low |
| 12a | 15 | HT-29 | Very Low |
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of similar compounds found that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this boratricyclic amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters (e.g., solvent polarity, temperature, stoichiometry). For example, highlights the use of sodium borohydride for amine reduction and hydrochloric acid for salt formation . A fractional factorial design can identify critical factors affecting yield. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures), monitored by HPLC (C18 columns, 0.1% TFA mobile phase) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H-NMR (DMSO-d6) to confirm proton environments (e.g., amine protons at δ ~9.00 ppm) .
- LC-MS (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z corresponding to C₁₇H₃₁BNO₃·HCl).
- FT-IR to detect B-O-C bonds (~1350 cm⁻¹) and amine hydrochloride stretches (~2500 cm⁻¹) .
- Elemental Analysis for C, H, N, B, and Cl to validate stoichiometry .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
- Monitor degradation via HPLC purity checks at 0, 1, 3, and 6 months. Hydrolytic stability can be tested in buffered solutions (pH 1–9) at 37°C .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G*) to model the boratricyclic core’s electronic properties and amine protonation states.
- Molecular Dynamics (MD) Simulations (AMBER force field) to study interactions with biological targets (e.g., enzymes) or solvents .
- Docking Studies (AutoDock Vina) to predict binding affinities for receptor-ligand interactions .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
- Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals (e.g., distinguishing B-O-C vs. C-O-C environments) .
- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow diffusion of diethyl ether into a DMSO solution) .
Q. What experimental designs are suitable for studying the compound’s role in enzyme inhibition or receptor modulation?
- Methodological Answer :
- Enzyme Assays : Use recombinant proteins (e.g., MMP3 or IL-6) with fluorogenic substrates. Measure IC₅₀ via dose-response curves (0.1–100 μM) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) .
- Surface Plasmon Resonance (SPR) : Immobilize target receptors on gold arrays (TFGAs) to quantify binding kinetics (kₐ, k_d) .
Methodological Notes
- Theoretical Frameworks : Link synthesis and analysis to organoboron chemistry or sp³ C-B activation mechanisms .
- Ethical Compliance : Follow safety protocols for handling boronic acids (e.g., PPE, fume hoods) .
- Data Reproducibility : Use CRD guidelines (e.g., RDF2050108 for process control in chemical engineering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
